2-(4-Chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one
CAS No.: 863324-41-8
Cat. No.: VC7867608
Molecular Formula: C11H10ClNOS2
Molecular Weight: 271.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863324-41-8 |
|---|---|
| Molecular Formula | C11H10ClNOS2 |
| Molecular Weight | 271.8 |
| IUPAC Name | 2-(4-chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone |
| Standard InChI | InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)7-10(14)13-5-6-16-11(13)15/h1-4H,5-7H2 |
| Standard InChI Key | LBNQUTRVJTYHAE-UHFFFAOYSA-N |
| SMILES | C1CSC(=S)N1C(=O)CC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CSC(=S)N1C(=O)CC2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Nomenclature
Structural Characteristics
The compound features a thiazolidin-3-yl ring system with a sulfanylidene (C=S) group at position 2 and a 4-chlorophenylacetyl substituent at position 1. The IUPAC name, 2-(4-chlorophenyl)-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethan-1-one, reflects this arrangement . Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀ClNOS₂ | |
| Molecular Weight | 271.79 g/mol | |
| InChI Key | LBNQUTRVJTYHAE-UHFFFAOYSA-N | |
| SMILES | O=C(N1C(=S)SCC1)CC2=CC=C(Cl)C=C2 |
The crystal structure remains undetermined, but analogous thiazolidinone derivatives exhibit planar ring systems with dihedral angles influenced by substituents .
Synonyms and Registry Numbers
This compound is documented under multiple names across databases:
Synthesis and Characterization
Synthetic Routes
While explicit synthetic protocols for this compound are scarce, analogous thiazolidinones are typically synthesized via:
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Cyclocondensation: Reaction of 4-chlorophenylacetic acid with thiosemicarbazide, followed by cyclization using agents like phosphorus oxychloride .
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Substitution Reactions: Thioacetylation of preformed thiazolidinones using Lawesson’s reagent .
A patent (EP3556756B1) describes similar compounds as nuclease inhibitors, suggesting that this molecule could be synthesized via ketone-thioamide coupling .
Analytical Data
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Spectroscopic Data:
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Density | ~1.3 g/cm³ (estimated) | |
| Solubility | Likely soluble in DMSO, DMF | |
| Stability | Stable under inert conditions |
The compound’s logP (calculated) is ~3.1, indicating moderate lipophilicity suitable for membrane penetration .
Biological Activity and Applications
Nuclease Inhibition
Structural analogs in EP3556756B1 demonstrate nuclease inhibition via chelation of metal ions critical for enzymatic activity . The sulfanylidene group may coordinate to Mg²⁺ or Zn²⁺, disrupting DNA cleavage .
| Hazard | Category | Signal Word | Source |
|---|---|---|---|
| Skin Irritation | Category 2 | Warning | |
| Eye Irritation | Category 2A | Warning | |
| Respiratory Irritation | Category 3 | Warning |
Precautionary Measures
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